molecular formula C20H23N3O4 B2501253 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide CAS No. 1021107-74-3

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide

Cat. No.: B2501253
CAS No.: 1021107-74-3
M. Wt: 369.421
InChI Key: DNHRIZRKNKPDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is a chemical compound supplied for research purposes. This product is intended for use in laboratory research only and is not classified or intended for diagnostic, therapeutic, or personal use. It is the responsibility of the purchaser to ensure that their use of this product complies with all applicable laws and regulations. Researchers should consult the available safety data sheets and conduct their own characterization to determine the compound's specific properties and potential applications before use.

Properties

IUPAC Name

4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRIZRKNKPDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide involves the substitution of different substituted aromatic alcohols and glycosyl donors. The compound is typically synthesized through a series of chemical reactions, including acylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects through the regulation of energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke. It enhances mitochondrial function and bioenergy, and inhibits the mitochondrial apoptosis pathway, thereby providing neuroprotection .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and similar derivatives:

Compound Molecular Weight Substituents Reported Activity Reference
4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide (Target) ~432.5* - 4-Methoxyphenyl acetamido ethyl
- Acetamido benzamide
N/A (structural analogs suggest kinase/enzyme inhibition)
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (Compound 28) Not reported - Propenone linker
- Dual 4-methoxyphenyl groups
PTP1B inhibition (anti-hyperglycemic, lipid-lowering)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide (W17) Not reported - Benzimidazole-thioether
- 4-Methoxyphenyl
Anticancer (highest activity among tested benzimidazoles)
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 386.87 - 4-Chlorobenzyl
- Allyl group
Synthetic intermediate (multicomponent reaction)
4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide 432.5 - Dimethylsulfamoyl benzamide Not reported (sulfamoyl group may enhance solubility or target sulfhydryl enzymes)

*Molecular weight inferred from (structurally closest analog).

Spectroscopic Data Comparison

  • NMR Shifts :

    • Acetamido CH₃ : δ ~2.1 ppm (all compounds).
    • Methoxy OCH₃ : δ ~3.8 ppm (Target, W17, 28) .
    • Aromatic Protons : δ 6.8–7.4 ppm (varies with substitution pattern) .
  • Mass Spectrometry :

    • Target compound: Expected [M+H]⁺ at m/z 433.5 (similar to ’s 432.5) .

Biological Activity

4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with acetamido and methoxyphenyl substituents, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

  • Molecular Formula : C20_{20}H23_{23}N3_3O4_4
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 1021107-74-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups might confer antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

  • Case Study : A derivative with a similar structure demonstrated an IC50_{50} value of 0.32 μM against HCT116 human colon carcinoma cells, suggesting significant antiproliferative activity .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Similar compounds have shown efficacy in inhibiting viral replication in vitro.

  • Research Insight : In a study on thiazolidinone derivatives, compounds were found to inhibit the activity of NS5B RNA polymerase by more than 95% . While not directly tested on our target compound, the structural similarities suggest potential antiviral activity.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureIC50_{50} (μM)Activity
Compound ASimilar0.32Anticancer
Compound BSimilar0.35Antiviral
Compound CSimilar0.26Antiviral

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